molecular formula C23H20BrN3O3 B11532688 4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate

4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B11532688
M. Wt: 466.3 g/mol
InChI Key: BOMFUELRCSFNFG-VULFUBBASA-N
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Description

4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound that features a combination of aromatic rings, amide, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps:

    Formation of the Amide Linkage: This step involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide.

    Formation of the Imino Group: The N-(4-methylphenyl)acetamide is then reacted with formaldehyde to form the imino derivative.

    Coupling with 2-Bromobenzoic Acid: The final step involves the esterification of the imino derivative with 2-bromobenzoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Shares the bromobenzoate moiety but lacks the complex amide and imino functionalities.

    N-(4-Methylphenyl)acetamide: Contains the amide linkage but lacks the ester and bromobenzoate groups.

Uniqueness

4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-6-10-18(11-7-16)25-15-22(28)27-26-14-17-8-12-19(13-9-17)30-23(29)20-4-2-3-5-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

BOMFUELRCSFNFG-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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